3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one
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Overview
Description
2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE typically involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Wallach synthesis: This method uses nitroanilines and aldehydes under acidic conditions.
Rearrangements of quinoxalinones: This method involves the rearrangement of quinoxalinones to benzimidazoles under nucleophilic conditions.
Industrial Production Methods
Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated systems are commonly used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This can lead to various cellular effects, including the disruption of cell division and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Mebendazole: An antiparasitic drug that also targets tubulin polymerization.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Uniqueness
2-BENZOYL-3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is unique due to its specific structural features, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2Z)-3-[2-(1H-benzimidazol-2-yl)ethylimino]-2-[hydroxy(phenyl)methylidene]-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C24H25N3O2/c1-24(2)14-19(22(20(28)15-24)23(29)16-8-4-3-5-9-16)25-13-12-21-26-17-10-6-7-11-18(17)27-21/h3-11,29H,12-15H2,1-2H3,(H,26,27)/b23-22-,25-19? |
InChI Key |
KWHIAHJQNAQPLC-ZRORIZJFSA-N |
Isomeric SMILES |
CC1(CC(=NCCC2=NC3=CC=CC=C3N2)/C(=C(\C4=CC=CC=C4)/O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NCCC2=NC3=CC=CC=C3N2)C(=C(C4=CC=CC=C4)O)C(=O)C1)C |
Origin of Product |
United States |
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